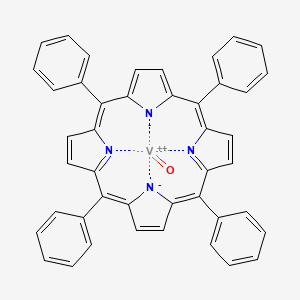![molecular formula C8H17N3O4 B13390307 L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide](/img/structure/B13390307.png)
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide is a chemical compound with the molecular formula C8H17N3O4 and a molecular weight of 219.24 g/mol . It is commonly used in various chemical and biological research applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) and hydrazine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and hydrazide introduction steps, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The hydrazide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. This interaction can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-serine: Similar in structure but with an additional alanine residue.
N-[(1,1-dimethylethoxy)carbonyl]-L-serine methyl ester: Similar but with a methyl ester group instead of a hydrazide.
Uniqueness
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, hydrazide is unique due to its specific hydrazide group, which imparts distinct reactivity and applications in research. Its ability to form covalent bonds with molecular targets makes it valuable for studies involving enzyme inhibition and protein modification .
Propiedades
Fórmula molecular |
C8H17N3O4 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
tert-butyl N-amino-N-[(2S)-2-amino-3-hydroxypropanoyl]carbamate |
InChI |
InChI=1S/C8H17N3O4/c1-8(2,3)15-7(14)11(10)6(13)5(9)4-12/h5,12H,4,9-10H2,1-3H3/t5-/m0/s1 |
Clave InChI |
PYHUTLWLJXXWIG-YFKPBYRVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(C(=O)[C@H](CO)N)N |
SMILES canónico |
CC(C)(C)OC(=O)N(C(=O)C(CO)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


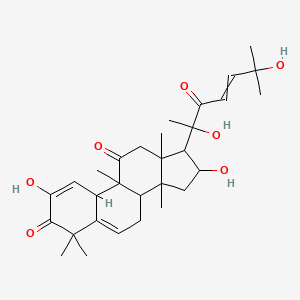
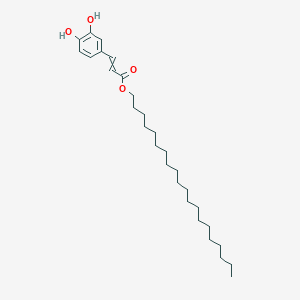
![[5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate](/img/structure/B13390230.png)
![Tert-butyl-[2-(1-ditert-butylphosphanylethyl)cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13390231.png)
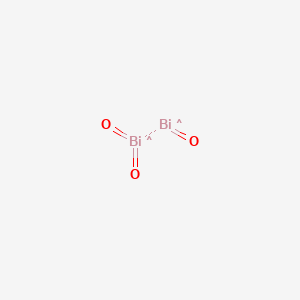
![2-(Butylsulfonylamino)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B13390235.png)
![L-Lysine,N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13390236.png)
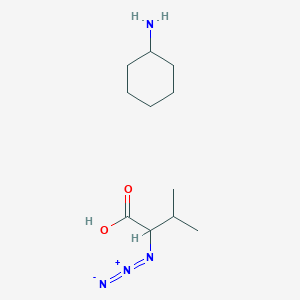

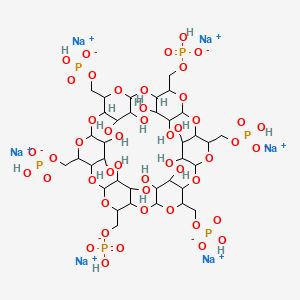

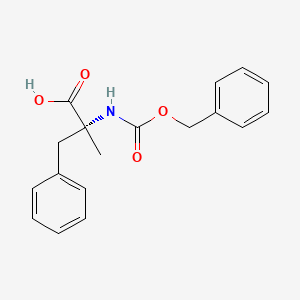
![3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13390289.png)
